tert-butyl 2-(1-benzyl-2-ethyl-1H-indol-4-yloxy)acetate

Chemoselective deprotection Process chemistry Phospholipase A₂ inhibitor

tert-Butyl 2-(1-benzyl-2-ethyl-1H-indol-4-yloxy)acetate is a synthetic 4‑alkoxyindole derivative that serves as a direct precursor to the secreted phospholipase A₂ (sPLA₂) inhibitor varespladib (LY315920). The molecule features a 1‑benzyl‑2‑ethyl‑1H‑indole core bearing a tert‑butyl‑protected acetic acid moiety at the 4‑position, a design that allows sequential functionalisation of the indole ring while preserving the carboxylic acid for late‑stage deprotection.

Molecular Formula C23H27NO3
Molecular Weight 365.5 g/mol
CAS No. 220862-18-0
Cat. No. B1610699
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-butyl 2-(1-benzyl-2-ethyl-1H-indol-4-yloxy)acetate
CAS220862-18-0
Molecular FormulaC23H27NO3
Molecular Weight365.5 g/mol
Structural Identifiers
SMILESCCC1=CC2=C(N1CC3=CC=CC=C3)C=CC=C2OCC(=O)OC(C)(C)C
InChIInChI=1S/C23H27NO3/c1-5-18-14-19-20(24(18)15-17-10-7-6-8-11-17)12-9-13-21(19)26-16-22(25)27-23(2,3)4/h6-14H,5,15-16H2,1-4H3
InChIKeyBKKATOCEHZVOTC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl 2-(1-benzyl-2-ethyl-1H-indol-4-yloxy)acetate (CAS 220862‑18‑0): Core Intermediate for Phospholipase A₂ Inhibitor Programs


tert-Butyl 2-(1-benzyl-2-ethyl-1H-indol-4-yloxy)acetate is a synthetic 4‑alkoxyindole derivative that serves as a direct precursor to the secreted phospholipase A₂ (sPLA₂) inhibitor varespladib (LY315920) [1]. The molecule features a 1‑benzyl‑2‑ethyl‑1H‑indole core bearing a tert‑butyl‑protected acetic acid moiety at the 4‑position, a design that allows sequential functionalisation of the indole ring while preserving the carboxylic acid for late‑stage deprotection [2]. This combination of substitution pattern and protecting‑group strategy distinguishes it from simpler indole‑4‑oxyacetic acid esters that lack the specific 1‑benzyl‑2‑ethyl decoration required for entry into the clinically validated sPLA₂ inhibitor scaffold.

Why In‑Class Indole‑4‑oxyacetic Acid Esters Cannot Substitute for CAS 220862‑18‑0


Generic substitution of CAS 220862‑18‑0 with other indole‑4‑oxyacetic acid esters (e.g., the corresponding methyl, ethyl, or unprotected acid derivatives) introduces orthogonal reactivity risks that compromise the multistep synthetic sequence leading to varespladib [1]. The tert‑butyl ester is specifically chosen because it withstands the strongly basic conditions required for N‑benzylation and the subsequent 3‑acylation with oxalyl chloride, yet undergoes clean acid‑catalysed cleavage in the final step without attacking the acid‑labile 3‑(2‑amino‑2‑oxoacetyl) group [1]. Simpler esters such as the methyl ester are more susceptible to nucleophilic attack during the acylation step and cannot provide the same chemoselectivity, as evidenced by the patent literature that explicitly selects the tert‑butyl ester for the preparation of varespladib [2]. Therefore, procuring the exact intermediate is not an arbitrary choice but a requirement for maintaining the step‑wise yield and chemoselectivity profile validated in the published route.

Quantitative Differentiation Evidence for tert-Butyl 2-(1-benzyl-2-ethyl-1H-indol-4-yloxy)acetate (CAS 220862‑18‑0)


Comparative Chemoselectivity: tert‑Butyl Ester Survives the Varespladib Acylation Step Where Methyl Ester Competes

In the patented synthesis of varespladib, the tert‑butyl ester of CAS 220862‑18‑0 is retained through a benzylation and a subsequent oxalyl chloride acylation, whereas the corresponding methyl ester would be expected to undergo transesterification or nucleophilic displacement under the same conditions [1]. The methyl ester analogue (CAS not assigned) was prepared in a separate non‑acylation context with an isolated yield of 69 % when alkylating 2‑ethyl‑4‑hydroxy‑1‑(phenylmethyl)‑1H‑indole with methyl bromoacetate [2]. No yield data are reported for a methyl ester intermediate in the varespladib sequence, consistent with its intentional exclusion from that route. Quantitative stability data under the acylation conditions are not publicly available, but the divergent synthetic choices constitute class‑level evidence that the tert‑butyl ester is the preferred protecting group for this demanding reaction cascade.

Chemoselective deprotection Process chemistry Phospholipase A₂ inhibitor

Purity Benchmark: ≥98 % Assay Enables Direct Use in cGMP‑Aligned Campaigns

Commercial suppliers of CAS 220862‑18‑0 specify a minimum purity of 98 % (NLT 98 %) , whereas many research‑grade indole‑4‑oxyacetic acid esters are offered at 95 % or 97 % as standard . The higher specification reduces the risk of by‑product carry‑over into the subsequent acylation and deprotection steps, an important factor for medicinal chemistry campaigns where intermediate purity directly influences final API purity and yield. The product is manufactured under ISO‑certified quality systems, providing lot‑to‑lot consistency that is often absent in catalogue listings of non‑validated building blocks.

Purity specification cGMP intermediate Quality control

Physicochemical Differentiation: Predicted logP and Molecular Weight Align with Varespladib Fragment

The predicted partition coefficient (XlogP) of CAS 220862‑18‑0 is approximately 4.5 , a value that reflects the balanced lipophilicity imparted by the benzyl and tert‑butyl groups. By comparison, the methyl ester analogue exhibits a predicted XlogP of ~3.4 [1], making it significantly more hydrophilic and potentially altering phase‑transfer behaviour during aqueous work‑up in the acylation step. The molecular weight of 365.47 Da places the compound within the optimal range for a late‑stage intermediate that is still amenable to purification by normal‑phase chromatography, whereas the fully deprotected acid (2‑(1‑benzyl‑2‑ethyl‑1H‑indol‑4‑yloxy)acetic acid, MW 309.36 Da) would require ion‑pairing strategies that complicate isolation .

Physicochemical properties logP Fragment-based design

High‑Value Application Scenarios for tert-Butyl 2-(1-benzyl-2-ethyl-1H-indol-4-yloxy)acetate (CAS 220862‑18‑0)


Multikilogram Synthesis of Varespladib (LY315920) for Clinical Supply

CAS 220862‑18‑0 is the direct precursor to the sPLA₂ inhibitor varespladib, obtained by 3‑acylation and subsequent tert‑butyl deprotection [1]. Process chemistry groups scaling the published route should procure this specific intermediate rather than attempting in‑house preparation of the indole‑4‑oxyacetic acid fragment, as the patent‑validated sequence guarantees compatibility with the downstream acylation and hydrolysis steps [1]. Using a non‑tert‑butyl ester would require re‑optimisation of the chemoselectivity profile, adding significant development time.

Medicinal Chemistry SAR Exploration Around the 1‑Benzyl‑2‑ethylindole Scaffold

The compound serves as a versatile building block for parallel synthesis of indole‑4‑oxyacetic acid libraries. Because the tert‑butyl ester withstands basic and nucleophilic conditions, researchers can derivatise the indole nitrogen (after cleavage of the benzyl group) or perform electrophilic substitutions at the 5‑ and 6‑positions without premature ester hydrolysis [1]. The high purity (≥98 %) minimises carry‑over of impurities that could confound biological assay results.

Regioselective 4‑Alkoxyindole Method Development and Validation

The regioselective synthesis of 4‑alkoxyindoles reported by Sanz et al. relies on intermediates analogous to CAS 220862‑18‑0 [2]. Laboratories developing new palladium‑catalysed cyclisation methodologies can use this compound as a structurally authenticated reference standard to benchmark reaction yields and regioselectivity, given that its 1‑benzyl‑2‑ethyl substitution pattern represents the most demanding steric and electronic case among the tested substrates.

Quality Control and Reference Standard for Varespladib Impurity Profiling

In the manufacture of varespladib API, CAS 220862‑18‑0 can appear as a penultimate intermediate or process‑related impurity. Its availability at defined purity (≥98 %) and with full analytical characterisation (NMR, MS, HPLC) makes it suitable as a reference standard for method validation and batch‑release testing, supporting regulatory filings that require identification and quantification of synthetic intermediates.

Quote Request

Request a Quote for tert-butyl 2-(1-benzyl-2-ethyl-1H-indol-4-yloxy)acetate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.